What is the mechanism of action of Salvianolic acid B?
What is the mechanism of action of Salvianolic acid B?
An In-Depth Technical Guide to the Mechanism of Action of Salvianolic Acid B
Executive Summary
Salvianolic acid B (Sal B) is the most abundant and pharmacologically active water-soluble polyphenolic compound derived from Salvia miltiorrhiza (Danshen), a perennial herb widely used in traditional Chinese medicine.[1][2][3] Extensive preclinical research has illuminated its potent therapeutic properties, including antioxidant, anti-inflammatory, anti-fibrotic, and neuroprotective effects.[2][4][5] This guide provides a detailed examination of the molecular mechanisms underpinning these activities, focusing on the modulation of critical signaling pathways. Sal B's pleiotropic nature, targeting multiple pathways simultaneously, positions it as a promising candidate for treating complex multifactorial diseases such as cardiovascular disorders, liver fibrosis, and neurodegenerative conditions.[5][6][7]
Introduction
Salvianolic acid B (C₃₆H₃₀O₁₆) is a condensate of three molecules of Danshensu and one molecule of caffeic acid.[1] Its structure, rich in phenolic hydroxyl groups, is fundamental to its potent antioxidant and free-radical scavenging capabilities.[8] Beyond direct antioxidant action, Sal B functions as a sophisticated signaling modulator. Its therapeutic efficacy stems from its ability to interact with and regulate a complex network of intracellular signaling cascades that are often dysregulated in pathological states. This guide synthesizes current research to provide a comprehensive overview of these mechanisms for researchers and drug development professionals.
Core Mechanisms of Action
The pharmacological effects of Sal B are multifaceted, primarily revolving around its ability to mitigate cellular stress and inflammation, inhibit pathological tissue remodeling, and regulate cell survival pathways.
Potent Antioxidant Effects via Nrf2/ARE Pathway Activation
Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and cellular antioxidant defenses, is a key pathogenic factor in numerous diseases. Sal B combats oxidative stress through a dual mechanism.
-
Direct ROS Scavenging: The polyphenolic structure of Sal B allows it to donate hydrogen atoms, directly neutralizing harmful free radicals.[8][9]
-
Upregulation of Endogenous Antioxidants: The primary antioxidant mechanism of Sal B is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[8][10] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Sal B can promote the dissociation of Nrf2 from Keap1, potentially through pathways like PI3K/Akt and SIRT1.[8] Once liberated, Nrf2 translocates to the nucleus, binds to the ARE in the promoter regions of target genes, and initiates the transcription of a suite of cytoprotective and antioxidant enzymes, including heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px).[4][8][11] This activation enhances the cell's intrinsic capacity to neutralize ROS and resist oxidative damage.[4][12]
Potent Anti-fibrotic Effects
Fibrosis, the excessive deposition of extracellular matrix (ECM), leads to tissue scarring and organ failure. [13][14]Sal B demonstrates significant anti-fibrotic activity, particularly in the liver, lungs, and skin, primarily by targeting the activation of myofibroblasts. [7][13][15]
-
Inhibition of the TGF-β/Smad Pathway: Transforming growth factor-beta (TGF-β) is the master regulator of fibrosis. [16]Upon binding to its receptor, TGF-β initiates a signaling cascade that leads to the phosphorylation of Smad2 and Smad3 proteins. These activated Smads then translocate to the nucleus to drive the expression of pro-fibrotic genes, including collagens and α-smooth muscle actin (α-SMA), a marker of myofibroblast activation. [13][17]Sal B effectively inhibits this pathway by decreasing the phosphorylation and nuclear translocation of Smad2 and Smad3, thereby suppressing the activation of hepatic stellate cells (HSCs) and other fibroblast types. [15][17][18]* Targeting PDGFRβ and Hedgehog Pathways: Sal B also interferes with other pro-fibrotic signaling pathways. It has been shown to directly bind to and inhibit platelet-derived growth factor receptor β (PDGFRβ), a key receptor involved in the proliferation and activation of HSCs. [19][20]Additionally, it can suppress the Hedgehog signaling pathway, which is aberrantly activated in liver fibrosis. [16]
Regulation of Apoptosis and Autophagy
Sal B plays a crucial role in cell fate determination by modulating the delicate balance between apoptosis (programmed cell death) and autophagy (cellular self-cleaning).
-
Anti-Apoptotic Effects: In the context of ischemic injury and oxidative stress, Sal B exhibits protective, anti-apoptotic effects. [4][8]It achieves this by upregulating the anti-apoptotic protein Bcl-2 and downregulating the pro-apoptotic protein Bax, thus increasing the Bcl-2/Bax ratio and stabilizing the mitochondrial membrane potential. [1][21]This prevents the release of cytochrome c from mitochondria, a key step in initiating the caspase cascade that executes apoptosis. [21][22]Sal B can also inhibit apoptosis by deactivating stress-activated pathways like JNK/MAPK. [21]* Modulation of Autophagy: Sal B's effect on autophagy can be context-dependent. In some cancer cells, it induces autophagy, contributing to its anti-tumor effects. [1]Conversely, in cholesterol crystal-induced macrophages, it improves autophagic dysfunction, which is protective against atherosclerosis. [23]This regulation is often mediated through the PI3K/Akt/mTOR signaling pathway, a central controller of cell growth and autophagy. [1][23]
Summary of Key Signaling Pathways
| Pathway | Effect of Salvianolic Acid B | Therapeutic Outcome | Key References |
| Nrf2/ARE | Activation: Promotes Nrf2 nuclear translocation. | Increased endogenous antioxidant defense, reduced oxidative stress. | [4][8][10][12] |
| NF-κB | Inhibition: Prevents IκBα degradation and p65 nuclear translocation. | Decreased production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). | [1][4][8][24] |
| TGF-β/Smad | Inhibition: Reduces phosphorylation of Smad2/3. | Attenuation of fibrosis, reduced ECM deposition, and myofibroblast activation. | [6][13][15][17] |
| PI3K/Akt/mTOR | Modulation: Often activated, promoting cell survival. | Anti-apoptotic effects, regulation of autophagy. | [1][4][8][23] |
| MAPK (JNK, p38) | Inhibition: Suppresses stress-activated kinase phosphorylation. | Reduced apoptosis and inflammation. | [1][6][18][21] |
| PDGFRβ | Inhibition: Directly binds and inhibits receptor signaling. | Anti-fibrotic effect by suppressing HSC proliferation. | [19][20] |
Experimental Protocols: A Self-Validating System
Elucidating the mechanisms described above relies on a series of robust molecular biology techniques. The choice of experiment is dictated by the specific question being asked, creating a self-validating workflow where findings from one assay are confirmed by another.
Workflow Example: Investigating the Effect of Sal B on the TGF-β/Smad Pathway in Hepatic Stellate Cells (HSCs)
-
Hypothesis: Sal B inhibits liver fibrosis by suppressing the TGF-β1-induced activation of HSCs via the Smad pathway.
-
Cell Culture Model: Primary HSCs or an immortalized cell line (e.g., LX-2) are cultured.
-
Experimental Groups:
-
Control (vehicle)
-
TGF-β1 stimulation
-
Sal B treatment + TGF-β1 stimulation
-
Sal B alone
-
-
Validation Assays:
-
Protein Expression (Western Blot): To quantify changes in key pathway proteins. This directly validates the mechanism at the protein level.
-
Gene Expression (RT-qPCR): To measure mRNA levels of fibrotic markers (e.g., COL1A1, ACTA2) to confirm transcriptional changes.
-
Immunofluorescence: To visualize the nuclear translocation of p-Smad3, providing spatial confirmation of pathway inhibition.
-
Detailed Protocol: Western Blot for p-Smad3 and α-SMA
This protocol provides a step-by-step method to quantify protein expression, a cornerstone for validating signaling pathway modulation.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-Smad3, total Smad3, α-SMA, and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the expression of target proteins to the loading control. A significant decrease in the p-Smad3/total Smad3 ratio and α-SMA expression in the Sal B co-treated group compared to the TGF-β1 group would validate the hypothesis.
Conclusion and Future Directions
Salvianolic acid B is a pleiotropic natural compound that orchestrates a powerful, multi-pronged therapeutic effect by modulating fundamental signaling pathways involved in oxidative stress, inflammation, fibrosis, and apoptosis. Its ability to simultaneously target Nrf2, NF-κB, and TGF-β pathways underscores its potential for treating complex chronic diseases.
Despite the wealth of promising preclinical data, significant challenges remain. The clinical application of Sal B is hampered by its poor chemical stability and low oral bioavailability. [4][5]Future research must focus on developing innovative drug delivery systems, such as nanoparticles or injectable hydrogels, to enhance its therapeutic efficacy. [4]Furthermore, well-designed clinical trials are necessary to translate the extensive preclinical findings into proven therapeutic benefits for patients.
References
-
Bi, Y., Liu, D., Zhu, W., Gao, M., Chen, J., Yu, B., & Liang, H. (2025). Preclinical and experimental evidence of salvianolic acid B in the treatment of neurological diseases. Frontiers in Pharmacology. [Link]
-
Guo, Y., & Wang, Y. (2023). Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes. Pharmaceutics. [Link]
-
Li, M., et al. (2025). Salvianolic acid B: a promising cardioprotective agent. Frontiers in Pharmacology. [Link]
-
Yan, J., et al. (2022). Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage. Frontiers in Pharmacology. [Link]
-
Zhang, Y., et al. (2022). Salvianolic acid B protects against acute and chronic liver injury by inhibiting Smad2C/L phosphorylation. Experimental and Therapeutic Medicine. [Link]
-
Ganesan, R., et al. (2021). Salvianolic Acid B Suppresses Inflammatory Mediator Levels by Downregulating NF-κB in a Rat Model of Rheumatoid Arthritis. Journal of Inflammation Research. [Link]
-
Bi, Y., et al. (2025). Preclinical and experimental evidence of salvianolic acid B in the treatment of neurological diseases. PubMed. [Link]
-
Guo, Y., & Wang, Y. (2023). Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes. PubMed. [Link]
-
Zhou, Y., et al. (2020). Salvianolic Acid B improves cognitive impairment by inhibiting neuroinflammation and decreasing Aβ level in Porphyromonas gingivalis-infected mice. Aging. [Link]
-
Zhou, R., et al. (2019). Salvianolic acid B, an antioxidant derived from Salvia militarize, protects mice against γ-radiation-induced damage through Nrf2/Bach1. International Journal of Molecular Medicine. [Link]
-
Yan, Y., et al. (2023). Salvianolic Acid B Attenuates Liver Fibrosis via Suppression of Glycolysis-Dependent m1 Macrophage Polarization. International Journal of Molecular Sciences. [Link]
-
Lee, B., et al. (2013). Neuroprotective Effects of Salvianolic Acid B on an Aβ25-35 Peptide-Induced Mouse Model of Alzheimer's Disease. European Journal of Pharmacology. [Link]
-
Yan, J., et al. (2022). Pharmacological mechanisms of Salvianolic acid B (Sal B) based on... ResearchGate. [Link]
-
Wang, B., et al. (2007). Effects of salvianolic acid-B on TGF-beta 1 stimulated hepatic stellate cell activation and its intracellular signaling. Journal of Huazhong University of Science and Technology. Medical Sciences. [Link]
-
Liang, T., et al. (2024). Salvianolic acid B in fibrosis treatment: a comprehensive review. Frontiers in Pharmacology. [Link]
-
Zhou, J., et al. (2014). Neuroprotective effects of salvianolic acid B against oxygen-glucose deprivation/reperfusion damage in primary rat cortical neurons. Neuroscience Letters. [Link]
-
Lin, C., et al. (2017). Salvianolic Acid B Inhibits High‐Fat Diet‐Induced Inflammation by Activating the Nrf2 Pathway. Journal of Food Science. [Link]
-
Zhang, Y., et al. (2013). Mechanism of action of salvianolic acid B by module-based network analysis. Zhongguo Zhong yao za zhi = Zhongguo zhongyao zazhi = China journal of Chinese materia medica. [Link]
-
Liu, C., et al. (2021). Salvianolic acid B inhibits hepatic stellate cell activation and liver fibrosis by targeting PDGFRβ. Phytomedicine. [Link]
-
Khan, H., et al. (2019). Salvianolic acid A & B: potential cytotoxic polyphenols in battle against cancer via targeting multiple signaling pathways. Biomedicine & Pharmacotherapy. [Link]
-
Zhou, B., et al. (2022). Salvianolic Acid B Inhibits Ferroptosis and Apoptosis during Myocardial Ischemia/Reperfusion Injury via Decreasing the Ubiquitin-Proteasome Degradation of GPX4 and the ROS-JNK/MAPK Pathways. Oxidative Medicine and Cellular Longevity. [Link]
-
Sun, M., et al. (2021). Salvianolic acid B improves autophagic dysfunction and decreases the apoptosis of cholesterol crystal-induced macrophages via inhibiting the Akt/mTOR signaling pathway. International Journal of Molecular Medicine. [Link]
-
Li, Y., et al. (2021). Effects of salvianolic acid B on liver fibrosis: A protocol for systematic review and meta analysis. Medicine. [Link]
-
Yan, J., et al. (2022). Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage. ResearchGate. [Link]
-
Yan, J., et al. (2022). Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage. Frontiers in Pharmacology. [Link]
-
Liu, C., et al. (2021). Salvianolic acid B inhibits hepatic stellate cell activation and liver fibrosis by targeting PDGFRβ. ResearchGate. [Link]
-
Liang, T., et al. (2024). Salvianolic acid B in fibrosis treatment: a comprehensive review. Frontiers in Pharmacology. [Link]
-
Tao, S., et al. (2018). Salvianolic acid B inhibits the progression of liver fibrosis in rats via modulation of the Hedgehog signaling pathway. Molecular Medicine Reports. [Link]
-
Meng, F., et al. (2016). Salvianolic Acid B Attenuates Experimental Pulmonary Fibrosis Through Inhibition of the TGF-β Signaling Pathway. Scientific Reports. [Link]
-
Zhang, Y., et al. (2024). Salvianolic acid B protects against UVB-induced skin aging via activation of NRF2. Phytomedicine. [Link]
-
Zhang, T., et al. (2023). Salvianolic Acid A Activates Nrf2-Related Signaling Pathways to Inhibit Ferroptosis to Improve Ischemic Stroke. International Journal of Molecular Sciences. [Link]
-
Zhang, Y., et al. (2022). Salvianolic acid B acts against non‑small cell lung cancer A549 cells via inactivation of the MAPK and Smad2/3 signaling pathways. Oncology Letters. [Link]
-
Liang, T., et al. (2024). Salvianolic acid B in fibrosis treatment: a comprehensive review. PubMed. [Link]
-
Jiang, W., et al. (2022). Salvianolic acid B inhibits autophagy and activation of hepatic stellate cells induced by TGF-β1 by downregulating the MAPK pathway. Frontiers in Pharmacology. [Link]
Sources
- 1. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Preclinical and experimental evidence of salvianolic acid B in the treatment of neurological diseases [frontiersin.org]
- 5. Preclinical and experimental evidence of salvianolic acid B in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Salvianolic acid B: a promising cardioprotective agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of salvianolic acid B on liver fibrosis: A protocol for systematic review and meta analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Sci-Hub. Salvianolic Acid B Inhibits High‐Fat Diet‐Induced Inflammation by Activating the Nrf2 Pathway / Journal of Food Science, 2017 [sci-hub.box]
- 11. researchgate.net [researchgate.net]
- 12. Salvianolic acid B, an antioxidant derived from Salvia militarize, protects mice against γ-radiation-induced damage through Nrf2/Bach1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Salvianolic acid B in fibrosis treatment: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Salvianolic acid B in fibrosis treatment: a comprehensive review [frontiersin.org]
- 15. Salvianolic Acid B Attenuates Experimental Pulmonary Fibrosis through Inhibition of the TGF-β Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Salvianolic acid B inhibits the progression of liver fibrosis in rats via modulation of the Hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of salvianolic acid-B on TGF-beta 1 stimulated hepatic stellate cell activation and its intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. Salvianolic acid B inhibits hepatic stellate cell activation and liver fibrosis by targeting PDGFRβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Salvianolic Acid B Inhibits Ferroptosis and Apoptosis during Myocardial Ischemia/Reperfusion Injury via Decreasing the Ubiquitin-Proteasome Degradation of GPX4 and the ROS-JNK/MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Neuroprotective effects of salvianolic acid B against oxygen-glucose deprivation/reperfusion damage in primary rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Salvianolic acid B improves autophagic dysfunction and decreases the apoptosis of cholesterol crystal-induced macrophages via inhibiting the Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Salvianolic Acid B Suppresses Inflammatory Mediator Levels by Downregulating NF-κB in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
